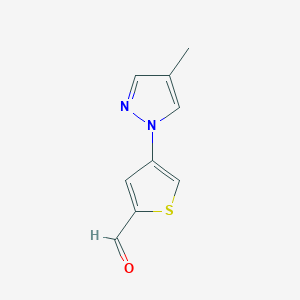

4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

Description

Properties

Molecular Formula |

C9H8N2OS |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

4-(4-methylpyrazol-1-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C9H8N2OS/c1-7-3-10-11(4-7)8-2-9(5-12)13-6-8/h2-6H,1H3 |

InChI Key |

BICGTYLLQQKUMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)C2=CSC(=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

The synthesis of this compound typically involves the condensation of thiophene derivatives with pyrazole compounds. A common method includes reacting a mixture of 4-methyl-1H-pyrazole and thiophene-2-carboxaldehyde under reflux conditions, often using solvents like ethanol or acetic acid. Reaction parameters such as temperature and time are crucial for optimizing yield.

Synthesis Conditions

- Reactants: 4-methyl-1H-pyrazole and thiophene-2-carboxaldehyde

- Solvents: Ethanol or acetic acid

- Conditions: Reflux

- Optimization: Temperature and time

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily influenced by its functional groups, particularly the aldehyde group, which can participate in various reactions. It can be used as a precursor in synthesizing more complex derivatives, such as pyrazolo-thiazole compounds, through multicomponent reactions involving malononitrile.

Analytical Techniques

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of this compound. IR spectra typically show characteristic peaks for carbonyl (C=O) stretching around 1700 \$$cm^{-1}\$$ and N-H bending vibrations.

Spectroscopic Data

| Property | Value |

|---|---|

| Product Name | This compound |

| Molecular Formula | \$$C9H8N_2OS\$$ |

| Molecular Weight | 192.24 g/mol |

| IUPAC Name | 4-(4-methylpyrazol-1-yl)thiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C9H8N2OS/c1-7-3-10-11(4-7)8-2-9(5-12)13-6-8/h2-6H,1H3 |

| Standard InChIKey | BICGTYLLQQKUMX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(N=C1)C2=CSC(=C2)C=O |

| PubChem Compound ID | 104366861 |

| Date Last Modified | August 10, 2024 |

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another method for formylating electron-rich arenes. This reaction involves electrophilic substitution of a suitable carbon nucleophile with a chloromethyleneiminium salt. Hydrolysis of the iminium salt affords the aldehyde derivative (Ar–H→Ar–CHO), which is a widely studied outcome of this protocol.

Applications of Pyrazole-4-carbaldehydes

Pyrazole-4-carbaldehydes and their derivatives have various applications, including:

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorinating agents.

Major Products

Oxidation: Thiophene-2-carboxylic acid derivatives.

Reduction: Thiophene-2-methanol derivatives.

Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Chemical Identity :

Key Characteristics :

- The methyl group on the pyrazole ring modulates electronic properties, enhancing stability and influencing reactivity in synthetic applications.

- Its structural framework is widely utilized in medicinal chemistry and materials science, particularly as a precursor for heterocyclic derivatives .

Comparison with Similar Compounds

Structural Analogues of Thiophene-2-carbaldehyde Derivatives

The following table summarizes key structural and physicochemical properties of 4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde and related compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 1824358-44-2 | C₉H₈N₂OS | 192.24 | 4-Methylpyrazole | N/A | Pharmaceutical intermediates |

| 4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde | 1565980-80-4 | C₉H₇ClN₂OS | 226.68 | 4-Chloro-3-methylpyrazole | N/A | Kinase inhibitor synthesis |

| 4-(1-Methyl-1H-pyrazol-3-yl)thiophene-2-carbaldehyde | 2138430-23-4 | C₉H₈N₂OS | 192.24 | 3-Methylpyrazole (positional isomer) | N/A | Ligand design for metal complexes |

| 4-(4-Fluorophenyl)thiophene-2-carbaldehyde | N/A | C₁₁H₈FOS | 207.24 | 4-Fluorophenyl | 58–61 | Fluorescent probes |

| 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde | 291279-14-6 | C₂₃H₁₇NOS | 355.45 | 4-(Diphenylamino)phenyl | N/A | COF ligands, AIE materials |

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups :

- The methyl group in this compound enhances electron density on the pyrazole ring, improving solubility in polar solvents compared to halogenated analogues like 4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde .

- Fluorophenyl and chlorophenyl substituents (e.g., 4-(4-Fluorophenyl)thiophene-2-carbaldehyde) lower electron density, increasing melting points (e.g., 58–61°C) and thermal stability .

Positional Isomerism :

Research Findings and Trends

Structure-Activity Relationships (SAR) :

- Substitution at the pyrazole 4-position (e.g., methyl, chloro) significantly influences bioactivity. Chloro derivatives exhibit enhanced inhibitory potency against kinases compared to methyl analogues .

- Thiophene-2-carbaldehyde derivatives with extended π-systems (e.g., triphenylamine) display aggregation-induced emission (AIE), making them valuable in optoelectronics .

Characterization Techniques :

- SHELXL and ORTEP-3 are widely used for crystallographic refinement and visualization of these compounds, confirming substituent effects on molecular packing .

Biological Activity

4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C₉H₈N₂OS

- Molecular Weight : 192.24 g/mol

- CAS Number : 1564906-04-2

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study conducted on various pyrazole derivatives, including this compound, showed promising results against several pathogens.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 0.22 - 0.25 | Active against Staphylococcus aureus and E. coli |

| Other derivatives | Various | Active against multiple Gram-positive and Gram-negative bacteria |

The minimum inhibitory concentration (MIC) values for the compound were notably low, suggesting potent antibacterial activity .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of cancer cells. For instance, a study involving breast cancer cell lines (MCF-7 and MDA-MB-231) found that certain pyrazole derivatives displayed significant cytotoxicity and could enhance the effectiveness of standard chemotherapy agents like doxorubicin .

Case Study :

A specific derivative was tested for its synergistic effect with doxorubicin in MDA-MB-231 cells, leading to increased apoptosis and cell death compared to doxorubicin alone. This highlights the potential of integrating pyrazole derivatives into cancer treatment regimens .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, pyrazole compounds have been documented for their anti-inflammatory effects. Research has shown that these compounds can inhibit key inflammatory pathways, making them candidates for further development in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazole derivatives is crucial for drug design. Modifications in the thiophene or pyrazole rings can significantly influence biological activity. For example, the presence of electron-donating or withdrawing groups can enhance or diminish the compound's efficacy against targeted biological pathways .

Q & A

Q. What are the common synthetic routes for 4-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde?

Methodological Answer: The compound is typically synthesized via the Vilsmeier–Haack reaction , which involves formylation of the pyrazole-thiophene precursor using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives undergo formylation under Vilsmeier conditions to yield carbaldehyde analogs. Reaction optimization includes controlling temperature (60–80°C) and stoichiometric ratios of DMF:POCl₃ (1:1.2). Yields range from 55–75%, depending on substituent electronic effects.

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while thiophene protons resonate at δ 7.2–7.8 ppm. Pyrazole methyl groups are observed at δ 2.3–2.5 ppm .

- IR Spectroscopy : A strong absorption band at ~1680–1700 cm⁻¹ confirms the C=O stretch of the aldehyde group .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) are used to validate the molecular formula (e.g., C₁₀H₉N₂OS requires m/z 221.0381) .

Q. What are the typical applications of this compound in medicinal chemistry?

Methodological Answer: The carbaldehyde moiety serves as a versatile intermediate for synthesizing bioactive derivatives. For instance:

- Schiff base formation : Condensation with amines yields imines for antimicrobial screening .

- Coordination complexes : The aldehyde group can bind metal ions (e.g., Cu²⁺, Zn²⁺) to study antitumor activity via DNA interaction assays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. For example, monoclinic systems (space group P2₁/c) with unit cell parameters a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, and β = 91.559° reveal planar thiophene-pyrazole systems. Twinning or disorder in crystals can be addressed using the TWIN/BASF commands in SHELXL .

Q. What computational methods predict reactivity in cross-coupling reactions involving this compound?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. For Pd-catalyzed C–H functionalization (e.g., Suzuki coupling), the aldehyde's electron-withdrawing effect lowers the LUMO energy (-2.8 eV), favoring nucleophilic attack at the β-thiophene position. Transition-state modeling (B3LYP/6-311+G(d,p)) optimizes reaction pathways .

Q. How do electronic effects influence regioselectivity in nucleophilic substitutions?

Methodological Answer: Substituent electronic profiles are analyzed via Hammett σ constants . For example, electron-donating groups (e.g., -OCH₃) on the pyrazole ring increase nucleophilic attack at the aldehyde carbon (σₚ = -0.27), while electron-withdrawing groups (e.g., -NO₂, σₚ = +1.24) redirect reactivity to the thiophene sulfur .

Q. How can conflicting NMR data for similar derivatives be reconciled?

Methodological Answer: Contradictions in chemical shifts may arise from solvent polarity or tautomerism. For example, DMSO-d₆ induces aldehyde proton downfield shifts (~0.3 ppm) compared to CDCl₃. Variable Temperature (VT) NMR at -40°C can freeze dynamic processes (e.g., keto-enol tautomerism) to resolve splitting .

Data Contradictions and Resolution

- Synthetic Yields : Vilsmeier–Haack reactions report 55–75% yields, but steric hindrance from 4-methyl groups may reduce efficiency. Alternative routes (e.g., nucleophilic substitution with K₂CO₃/phenol) improve yields to 80% for bulkier analogs .

- Biological Activity : While some studies report antimicrobial efficacy (MIC = 8 µg/mL), others note inactivity due to poor membrane permeability. LogP calculations (e.g., ClogP = 2.1) guide structural modifications for enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.